2-{[4-(2-Methoxyphenyl)piperazin-1-yl]carbonyl}phenyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[4-(2-Methoxyphenyl)piperazin-1-yl]carbonyl}phenyl acetate is a compound that has garnered interest in the scientific community due to its potential therapeutic applications. This compound is part of a broader class of arylpiperazine derivatives, which are known for their affinity towards various receptors in the human body, particularly the alpha1-adrenergic receptors .
Vorbereitungsmethoden
The synthesis of 2-{[4-(2-Methoxyphenyl)piperazin-1-yl]carbonyl}phenyl acetate typically involves multiple steps. One common synthetic route includes the reaction of 2-methoxyphenylpiperazine with a suitable acylating agent to form the intermediate product. This intermediate is then reacted with phenyl acetate under specific conditions to yield the final compound . Industrial production methods may involve optimization of these reaction conditions to maximize yield and purity, often using catalysts and controlled environments to ensure consistency and efficiency .
Analyse Chemischer Reaktionen
2-{[4-(2-Methoxyphenyl)piperazin-1-yl]carbonyl}phenyl acetate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to ensure the desired reaction pathway .
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.
Biology: The compound’s interaction with alpha1-adrenergic receptors makes it a valuable tool in studying receptor-ligand interactions and signal transduction pathways.
Wirkmechanismus
The mechanism of action of 2-{[4-(2-Methoxyphenyl)piperazin-1-yl]carbonyl}phenyl acetate involves its binding to alpha1-adrenergic receptors. These receptors are G-protein-coupled receptors that play a crucial role in the contraction of smooth muscles in blood vessels, the lower urinary tract, and the prostate . By binding to these receptors, the compound can modulate their activity, leading to therapeutic effects such as vasodilation and reduced muscle contraction .
Vergleich Mit ähnlichen Verbindungen
2-{[4-(2-Methoxyphenyl)piperazin-1-yl]carbonyl}phenyl acetate can be compared with other arylpiperazine derivatives, such as trazodone, naftopidil, and urapidil. These compounds also target alpha1-adrenergic receptors but may differ in their binding affinity, pharmacokinetic profiles, and therapeutic applications . For instance:
Trazodone: Primarily used as an antidepressant and anxiolytic.
Naftopidil: Used in the treatment of benign prostatic hyperplasia.
Urapidil: Employed in managing hypertension.
The uniqueness of this compound lies in its specific binding affinity and potential for further modification to enhance its therapeutic properties .
Eigenschaften
Molekularformel |
C20H22N2O4 |
---|---|
Molekulargewicht |
354.4 g/mol |
IUPAC-Name |
[2-[4-(2-methoxyphenyl)piperazine-1-carbonyl]phenyl] acetate |
InChI |
InChI=1S/C20H22N2O4/c1-15(23)26-18-9-5-3-7-16(18)20(24)22-13-11-21(12-14-22)17-8-4-6-10-19(17)25-2/h3-10H,11-14H2,1-2H3 |
InChI-Schlüssel |
JQEGHOZAYQZBPQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1=CC=CC=C1C(=O)N2CCN(CC2)C3=CC=CC=C3OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.